Rupatadine trihydrochloride

描述

Rupatadine trihydrochloride is a second-generation antihistamine and platelet-activating factor antagonist. It is primarily used for the treatment of allergic rhinitis and chronic urticaria. This compound is known for its dual action, blocking both histamine H1 receptors and platelet-activating factor receptors, which makes it effective in reducing allergic symptoms such as itching, sneezing, and nasal congestion .

准备方法

Synthetic Routes and Reaction Conditions: Rupatadine is synthesized through a phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction involves the use of a compound with a leaving group such as -OH, -OTs, -OMs, -OAc, -OAr, -Br, -Cl, or -I, and Desloratadine at temperatures up to 50°C. The product is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid .

Industrial Production Methods: In industrial settings, Rupatadine is prepared by reducing a specific compound using sodium borohydride and boron trifluoride diethyl etherate. The reaction is followed by hydrolysis and alkalization, and the product is extracted using an organic solvent. The extracted organic phase is washed with sodium acetate buffer solution to remove impurities. The final product, Rupatadine, is obtained as a crystalline solid through refining a mixed solution of ethyl acetate and normal hexane .

化学反应分析

Types of Reactions: Rupatadine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.

科学研究应用

Rupatadine trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving antihistamines and platelet-activating factor antagonists.

Biology: It is used in research on allergic reactions and the mechanisms of histamine and platelet-activating factor.

Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating allergic rhinitis and chronic urticaria.

Industry: It is used in the pharmaceutical industry for the production of antihistamine medications

作用机制

Rupatadine trihydrochloride exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that act on H1 receptors, causing symptoms such as nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor is produced from phospholipids cleaved by phospholipase A2 and contributes to vascular leakage. By blocking both receptors, Rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

相似化合物的比较

Desloratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.

Loratadine: A second-generation antihistamine used to treat allergies.

Fexofenadine: A second-generation antihistamine known for its non-sedating properties.

Uniqueness: Rupatadine trihydrochloride is unique due to its dual action as both a histamine H1 receptor antagonist and a platelet-activating factor antagonist. This dual action enhances its efficacy in treating allergic symptoms compared to other antihistamines that only target H1 receptors .

生物活性

Rupatadine trihydrochloride is a second-generation antihistamine and platelet-activating factor (PAF) antagonist, primarily used for the treatment of allergic rhinitis and chronic idiopathic urticaria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antihistamines.

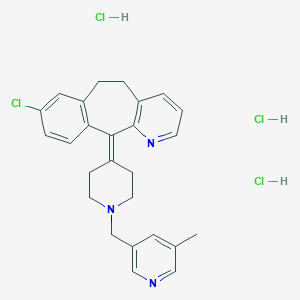

Chemical Structure and Properties

Rupatadine is chemically described as 8-chloro-11-(1-[(5-methyl-3-pyridyl)methyl]-4-piperidyliden)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin. Its molecular formula is C26H26ClN3, with a melting point ranging from 58 to 61 °C. The compound exhibits a high degree of protein binding (98-99%) and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 .

Rupatadine functions through dual mechanisms:

- Histamine H1 Receptor Antagonism : It selectively blocks peripheral H1 receptors, which are responsible for mediating allergic symptoms such as nasal congestion, rhinorrhea, and itching.

- PAF Receptor Antagonism : By inhibiting PAF receptors, rupatadine reduces vascular leakage and inflammation associated with allergic responses .

Antihistaminergic Activity

Rupatadine has demonstrated strong antihistaminergic effects in various preclinical models. For instance, it showed a competitive inhibition of histamine-induced contractions in the guinea pig ileum at nanomolar concentrations. The dissociation constants (Ki) for rupatadine were noted to be lower than those for other antihistamines like loratadine and terfenadine .

Anti-inflammatory Effects

In addition to its antihistaminergic properties, rupatadine exhibits anti-inflammatory effects by inhibiting mast cell degranulation and the release of pro-inflammatory cytokines such as TNF-alpha . This activity has been confirmed through both in vitro and in vivo studies across multiple species including humans.

Clinical Efficacy

Numerous randomized controlled trials have assessed the efficacy of rupatadine in treating allergic conditions:

- Allergic Rhinitis : In a study comparing rupatadine (10 mg) with placebo and ebastine (10 mg), results indicated that rupatadine significantly reduced total symptom scores by 33% compared to placebo (p = 0.005). It was particularly effective in alleviating sneezing and rhinorrhea .

- Chronic Idiopathic Urticaria (CIU) : A multicenter study involving 333 patients showed that both 10 mg and 20 mg doses of rupatadine resulted in significant reductions in mean pruritus scores (MPS) by 57.5% and 63.3%, respectively, compared to placebo . The overall efficacy score was significantly higher than that of levocetirizine after four weeks of treatment.

Comparative Studies

A comparative analysis between rupatadine and other antihistamines highlights its superior efficacy:

Safety Profile

Rupatadine has been noted for its favorable safety profile, with a low incidence of sedation compared to first-generation antihistamines. Adverse effects are generally mild and transient, including headache and fatigue. Long-term studies indicate that it remains safe for extended use over periods exceeding one year .

属性

IUPAC Name |

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.3ClH/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;;;/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFOTHHRVVHLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166109 | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156611-76-6 | |

| Record name | Rupatadine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156611766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPATADINE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G61C8NZY2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。